Lithium;2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate
Description
Lithium;2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate is a heterocyclic lithium salt featuring a fused triazolo-pyrimidine core. Its structure includes:
- Triazolo[1,5-a]pyrimidine backbone: A bicyclic system with a triazole ring fused to a pyrimidine ring at positions 1 and 5.
- Substituents: Methyl groups at positions 2 and 5 of the triazole and pyrimidine rings, respectively, and a carboxylate group at position 6.
- Lithium counterion: Enhances solubility in polar solvents due to ionic character.
Properties
IUPAC Name |
lithium;2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2.Li/c1-4-3-6(7(13)14)12-8(9-4)10-5(2)11-12;/h3H,1-2H3,(H,13,14);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRMMQYUCKKJWCR-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=NC2=NC(=NN2C(=C1)C(=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7LiN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 1,2,4-triazolo[1,5-a]pyrimidines involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good yields . Another method involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and mechanochemical methods are promising for industrial applications due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Lithium;2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced to form dihydro derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized triazolopyrimidine derivatives, while reduction may produce dihydro derivatives .
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of 1,2,4-triazolo[1,5-a]pyrimidines exhibit significant antimicrobial properties. A study reported that certain analogues showed effective narrow-spectrum antibacterial activity against Enterococcus faecium, a pathogen increasingly associated with hospital-acquired infections. The synthesis involved a Biginelli-like reaction that yielded various derivatives with promising in vitro activities against the ESKAPE panel of bacteria .
Anti-Parasitic Agents
The 1,2,4-triazolo[1,5-a]pyrimidine scaffold has been identified as a potential bio-isostere for purines in drug design. Notably, metal-containing derivatives of this scaffold have shown efficacy as anti-parasitic agents against pathogens such as Leishmania and Trypanosoma cruzi, which are responsible for leishmaniasis and Chagas disease respectively .
Inhibition of Viral Replication
Recent studies have explored the potential of triazolo[1,5-a]pyrimidines in inhibiting viral replication. For instance, derivatives have been repurposed to target HIV-1 by inhibiting RNase H activity with IC50 values in the micromolar range, indicating their viability as therapeutic candidates against viral infections .
Bio-Isosteric Replacement
The compound's structure allows it to serve as a bio-isosteric replacement for purines in various drug design strategies. This characteristic is crucial in medicinal chemistry as it can lead to the development of novel therapeutics with improved pharmacokinetic profiles and reduced side effects compared to traditional purine-based drugs .
Antibacterial Activity Study
In a significant study published in the European Journal of Medicinal Chemistry, researchers synthesized a series of triazolo[1,5-a]pyrimidine derivatives and evaluated their antibacterial properties against clinical isolates of E. faecium. The study highlighted the efficacy of certain compounds that were able to inhibit bacterial growth effectively at low concentrations .
Anti-Viral Activity Research
Another notable case involved the modification of existing anti-influenza compounds based on the triazolo[1,5-a]pyrimidine scaffold to assess their activity against HIV-1. The results indicated that specific modifications enhanced their inhibitory effects on viral replication pathways .
Mechanism of Action
The mechanism of action of lithium;2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound have been shown to inhibit RNA-dependent RNA polymerase (RdRp) activity, which is crucial for the replication of certain viruses . This inhibition occurs through direct binding to the RdRp enzyme, preventing the synthesis of viral RNA .
Comparison with Similar Compounds
Research Implications
The structural differences between these compounds highlight the following:
Fusion position ([1,5-a] vs. [4,3-a]) alters ring strain and electronic properties.
Functional groups (carboxylate vs. ester) dictate solubility and reactivity.
Substituents (methyl vs. phenyl/hydroxyphenyl) influence steric effects and intermolecular interactions.
Further studies on the lithium compound’s crystallography, solubility, and bioactivity are needed to fully assess its utility relative to analogs like Compound 12.
Biological Activity
Lithium;2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate (referred to as Li-DMT) is a lithium salt of a triazolopyrimidine derivative that has garnered interest for its potential medicinal applications. This compound has been studied for its biological activity, particularly in the context of cancer therapy and antimicrobial properties. This article reviews the existing literature on Li-DMT, focusing on its mechanisms of action, biological effects, and relevant case studies.
Li-DMT has the molecular formula C8H8N4O2Li and is characterized by its unique triazolopyrimidine structure. The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) , which plays a crucial role in cell cycle regulation. By inhibiting CDK2 activity, Li-DMT affects the transition from the G1 phase to the S phase of the cell cycle, leading to significant cytotoxic effects against various cancer cell lines.
Table 1: Summary of Biological Activities of Li-DMT
Anticancer Activity
Li-DMT has shown promising results in various studies regarding its anticancer properties. For instance, it demonstrated significant cytotoxicity against lung carcinoma (A549) and colon cancer (HCT116) cell lines. The compound's IC50 values were notably lower than those of standard chemotherapy agents, indicating its potential as an effective anticancer agent .
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study evaluating the cytotoxic effects of Li-DMT on HCT116 cells, it was found that the compound had an IC50 value significantly lower than traditional chemotherapeutics. The selectivity towards cancer cells over normal cells was also highlighted, suggesting a favorable therapeutic index .
Antimicrobial Properties
Li-DMT has also been explored for its antimicrobial properties. Research indicates that it possesses notable antibacterial activity against Enterococcus faecium, a common pathogen in clinical settings. The compound was part of a series that exhibited narrow-spectrum activity against this bacterium, making it a candidate for further development in treating resistant infections .
Table 2: Antimicrobial Activity of Li-DMT
| Microorganism | Activity Description | Reference |
|---|---|---|
| Enterococcus faecium | Narrow-spectrum antibacterial activity | |
| Staphylococcus aureus | Effective against methicillin-resistant strains |
Research Findings and Future Directions
The research surrounding Li-DMT indicates that its unique structure contributes to its biological activities. The presence of lithium enhances its reactivity and potential therapeutic effects compared to other triazolopyrimidine derivatives. Future studies should focus on optimizing its synthesis for better yield and exploring combination therapies with existing drugs to enhance efficacy against resistant strains and various cancers.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing lithium 2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via cyclocondensation of aminotriazole derivatives with diethyl ethoxymethylenemalonate under acidic reflux conditions, followed by lithium salt formation. Key parameters include reaction time (3–12 hours), solvent choice (acetic acid or DMF), and stoichiometric control of intermediates. Post-synthetic purification via recrystallization in ethanol or methanol improves purity .
- Data Considerations : Monitor reaction progress using TLC and confirm product identity via melting point analysis (e.g., 192–207°C for related triazolopyrimidines) and mass spectrometry (e.g., ESI-MS for molecular ion peaks) .
Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in triazolopyrimidine derivatives?
- Methodology :
- 1H NMR : Identify substituent effects on chemical shifts. For example, methyl groups at C-2 and C-5 of the triazolopyrimidine core resonate at δ 2.38–2.60 ppm, while aromatic protons in fused rings appear at δ 7.34–8.91 ppm .
- IR : Characterize carbonyl (C=O) stretches at ~1700 cm⁻¹ and triazole C=N vibrations at ~1600 cm⁻¹ to confirm cyclization .
- Contradiction Analysis : Discrepancies in spectral data (e.g., unexpected splitting in NMR) may arise from tautomerism or impurities; use 2D NMR (COSY, HSQC) to resolve ambiguities .
Advanced Research Questions
Q. What strategies enable regioselective functionalization of the triazolopyrimidine core, and how do substituents modulate electronic properties?
- Methodology : Grignard reagents or nucleophilic aromatic substitution can introduce aryl/hetaryl groups at C-5 and C-7 positions. For example, 6-bromo-2-phenyl-triazolopyrimidine reacts with Grignard reagents to install substituents, altering HOMO-LUMO gaps by ~0.5–1.2 eV, as shown in DFT studies .
- Experimental Design : Use computational tools (e.g., Gaussian) to predict regioselectivity and electronic effects before synthesis. Validate via cyclic voltammetry to measure redox potentials .
Q. How do structural modifications of lithium 2,5-dimethyl-triazolopyrimidine-7-carboxylate impact its binding affinity to biological targets (e.g., cannabinoid receptors)?
- Methodology :
- SAR Studies : Replace the carboxylate group with carboxamide or ester moieties to assess hydrogen bonding and lipophilicity. For instance, cyclohexylcarboxamide derivatives exhibit enhanced CB2 receptor affinity (IC₅₀ < 100 nM) compared to carboxylates .
- Docking Simulations : Use AutoDock Vina to model interactions with CB2 receptor pockets. Focus on π-π stacking with Phe residues and ionic interactions via the lithium ion .
Q. What computational approaches predict the energetic properties (e.g., detonation velocity, stability) of nitro-substituted triazolopyrimidine derivatives?
- Methodology : Apply density functional theory (DFT) to calculate heats of formation (HOFs) and bond dissociation energies (BDEs). For example, nitro groups at C-2 increase HOF by 50–100 kJ/mol but reduce thermal stability (BDE < 200 kJ/mol) .
- Validation : Compare predicted detonation velocities (e.g., 8.5–9.0 km/s) with experimental data from pressure-time measurements in closed-bomb tests .
Data Analysis and Contradiction Resolution
Q. How can researchers reconcile conflicting crystallographic and spectroscopic data for triazolopyrimidine derivatives?
- Case Study : If XRD reveals planar triazolopyrimidine cores while NMR suggests non-equivalent protons, consider dynamic disorder in crystals or solvent-induced conformational changes. Use variable-temperature NMR to probe tautomeric equilibria .
- Tools : Pair SC-XRD with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., hydrogen bonds, π-stacking) that influence packing and spectroscopy .
Q. What statistical methods are optimal for analyzing structure-activity relationships (SAR) in triazolopyrimidine libraries?
- Methodology : Apply multivariate analysis (e.g., PCA or PLS regression) to correlate descriptors (logP, polar surface area) with bioactivity. For example, lipophilicity (clogP > 3) correlates with improved blood-brain barrier penetration in CNS-targeting derivatives .
- Contradictions : Outliers in SAR models may arise from unaccounted steric effects; incorporate CoMFA or CoMSIA fields to refine predictions .
Tables for Key Data
Table 1 : Spectral Signatures of Triazolopyrimidine Derivatives
| Substituent Position | 1H NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |
|---|---|---|---|
| C-2 Methyl | 2.38–2.60 | 1600 (C=N) | 378.2 |
| C-7 Carboxylate | - | 1700 (C=O) | 436.2 |
| C-5 Aryl | 7.34–8.91 | 1590 (C=C) | 533.0 |
| Data compiled from |
Table 2 : Computational Predictions for Energetic Derivatives
| Derivative | HOF (kJ/mol) | BDE (kJ/mol) | Predicted Detonation Velocity (km/s) |
|---|---|---|---|
| A (Nitro) | 350 | 180 | 9.0 |
| B (Methyl) | 250 | 220 | 8.5 |
| Data from |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
